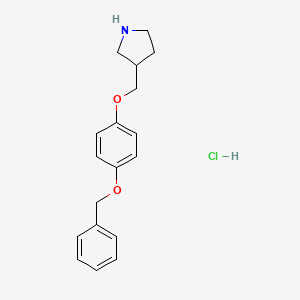
3-(2,4,5-Trichlorophenoxy)pyrrolidine hydrochloride
Overview
Description
3-(2,4,5-Trichlorophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H11Cl4NO. It is a heterocyclic compound that contains a pyrrolidine ring substituted with a 2,4,5-trichlorophenoxy group. This compound is known for its various applications in scientific research and industry .
Preparation Methods
The synthesis of 3-(2,4,5-Trichlorophenoxy)pyrrolidine hydrochloride typically involves the reaction of 2,4,5-trichlorophenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity .
Chemical Reactions Analysis
3-(2,4,5-Trichlorophenoxy)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Scientific Research Applications
3-(2,4,5-Trichlorophenoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of 3-(2,4,5-Trichlorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(2,4,5-Trichlorophenoxy)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
2,4,5-Trichlorophenoxyacetic acid: A herbicide with similar structural features but different applications.
2,4-Dichlorophenoxyacetic acid: Another herbicide with a similar phenoxy group but fewer chlorine atoms.
3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride: A compound with a similar structure but fewer chlorine atoms on the phenoxy group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(2,4,5-trichlorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO.ClH/c11-7-3-9(13)10(4-8(7)12)15-6-1-2-14-5-6;/h3-4,6,14H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGHNXDMEJYMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=C(C=C2Cl)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-52-3 | |
| Record name | Pyrrolidine, 3-(2,4,5-trichlorophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397542.png)

![3-[(4-Propoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397546.png)
![2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397547.png)
![3-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397549.png)
![3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397551.png)
![2-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397553.png)
![3-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride](/img/structure/B1397554.png)
![3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397558.png)
![3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397559.png)
![3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397561.png)
![2-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397562.png)

![3-[(2,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397565.png)
